molecular formula C9H9FN4 B13312859 1-(2-Fluorobenzyl)-1h-1,2,3-triazol-4-amine

1-(2-Fluorobenzyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13312859
M. Wt: 192.19 g/mol
InChI Key: CMRCVQITVYVCBY-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1h-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorobenzyl group attached to the triazole ring, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Formation of the Azide: The starting material, 2-fluorobenzyl bromide, is reacted with sodium azide to form 2-fluorobenzyl azide.

    Cycloaddition Reaction: The 2-fluorobenzyl azide is then reacted with propargylamine under copper(I) catalysis to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The fluorobenzyl group can enhance the binding affinity and specificity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl methanol
  • 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl methanol
  • 1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl methanol

Uniqueness

1-(2-Fluorobenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of the triazole ring and the fluorobenzyl group. The triazole ring imparts stability and resistance to metabolic degradation, while the fluorobenzyl group enhances its binding affinity to molecular targets. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H9FN4/c10-8-4-2-1-3-7(8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2

InChI Key

CMRCVQITVYVCBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)N)F

Origin of Product

United States

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